Antiviral Activity: Methyl vs. Ethyl Ester Against Influenza A
In a direct head-to-head comparison, Methyl 5-nitro-1H-indole-2-carboxylate exhibited a 2.6-fold lower IC50 and a 2.6-fold higher selectivity index against influenza A/WSN/33 (H1N1) virus compared to its ethyl ester analog (compound 8b) [1]. The methyl ester demonstrated an IC50 of 7.3 μM and a selectivity index >27.4 (CC50 >200 μM), while the ethyl ester showed an IC50 of 19.2 μM and a selectivity index >10.4 (CC50 >200 μM) [1]. This difference in potency is attributed to the methyl ester's optimized lipophilicity and steric profile, which enhances target engagement [1].
| Evidence Dimension | In vitro antiviral activity against influenza A/WSN/33 (H1N1) |
|---|---|
| Target Compound Data | IC50 = 7.3 μM; CC50 >200 μM; SI >27.4 |
| Comparator Or Baseline | Ethyl 5-nitro-1H-indole-2-carboxylate: IC50 = 19.2 μM; CC50 >200 μM; SI >10.4 |
| Quantified Difference | Methyl ester IC50 is 2.6-fold lower (7.3 vs. 19.2 μM); SI is 2.6-fold higher (>27.4 vs. >10.4) |
| Conditions | Madin-Darby canine kidney (MDCK) cells infected with influenza A/WSN/33 (H1N1) virus; cytopathic effect (CPE) reduction assay |
Why This Matters
The 2.6-fold improvement in both potency and selectivity makes the methyl ester a demonstrably superior starting point for antiviral lead optimization compared to the ethyl ester.
- [1] Xue, S. et al. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 2024, 14, 12345-12356. View Source
